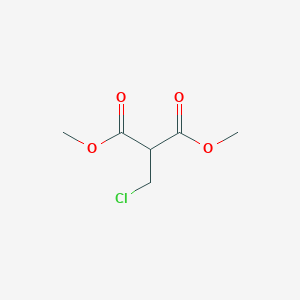
4-Decanol, 10-iodo-2-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decanol, 10-iodo-2-methyl-, (S)- is an organic compound with the molecular formula C11H23IO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule. This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a decane backbone, making it a unique member of the alcohol family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 10-iodo-2-methyl-, (S)- typically involves the iodination of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the halogenation of 2-methyl-4-decanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridinium tribromide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination and subsequent hydroxylation. These methods ensure higher yields and purity, making the process more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decanol, 10-iodo-2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methyl-4-decanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 2-methyl-4-decanol.
Substitution: 2-methyl-4-decanol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Decanol, 10-iodo-2-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Decanol, 10-iodo-2-methyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decanol, 2-methyl-: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Iodo-2-methyl-1-decanol: Similar structure but different positioning of the hydroxyl group.
2-Methyl-4-decanone: An oxidized form of the compound, lacking the hydroxyl group.
Uniqueness
4-Decanol, 10-iodo-2-methyl-, (S)- is unique due to its specific stereochemistry and the presence of both an iodine atom and a hydroxyl group. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
183440-50-8 |
|---|---|
Molekularformel |
C11H23IO |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
(4S)-10-iodo-2-methyldecan-4-ol |
InChI |
InChI=1S/C11H23IO/c1-10(2)9-11(13)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
XYCFYKAFSQMIJV-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@H](CCCCCCI)O |
Kanonische SMILES |
CC(C)CC(CCCCCCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

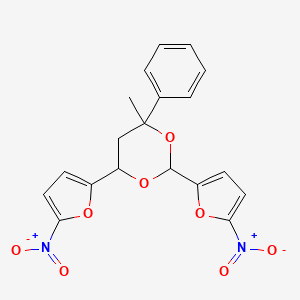
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
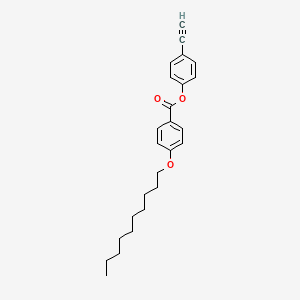
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
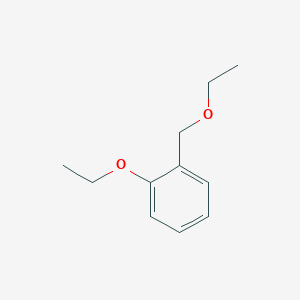

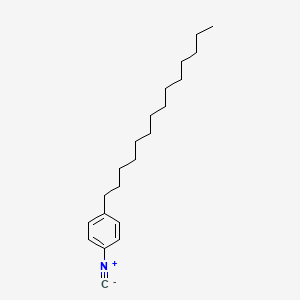
![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)

